

# commercial availability of 1,4-Dibromo-2-fluoro-5-nitrobenzene

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## Compound of Interest

Compound Name: 1,4-Dibromo-2-fluoro-5-nitrobenzene

Cat. No.: B1429235

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An In-Depth Technical Guide to **1,4-Dibromo-2-fluoro-5-nitrobenzene** for Researchers and Drug Development Professionals

## Introduction

**1,4-Dibromo-2-fluoro-5-nitrobenzene** (CAS No. 366496-33-5) is a highly functionalized aromatic compound that serves as a versatile intermediate in advanced organic synthesis.<sup>[1]</sup> Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a nitro group, makes it a valuable building block for the construction of complex molecular architectures. The strategic placement of these groups offers multiple, distinct reaction sites, enabling chemists to perform selective transformations. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and applications, with a particular focus on its utility in the field of drug discovery and development.

## Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical is critical for its effective use in research and development. While exhaustive experimental data for this specific compound is not always publicly available, its key characteristics are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific data.

Property	Value	Source
CAS Number	366496-33-5	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> FNO <sub>2</sub>	[1]
Molecular Weight	298.89 g/mol	[1]
Appearance	White solid powder	[3]
Purity	Typically >97% (Varies by supplier)	General chemical supplier standard
Solubility	Soluble in common organic solvents like Dichloromethane (DCM) and Ethyl Acetate.	Inferred from synthesis protocols

## Commercial Availability and Procurement

**1,4-Dibromo-2-fluoro-5-nitrobenzene** is available from a number of specialized chemical suppliers that focus on providing building blocks for research and development. It is typically not a large-scale commodity chemical but is readily procurable in lab-scale quantities.

Key Suppliers:

- Dayang Chem (Hangzhou) Co., Ltd.[1]
- Crysdot LLC
- BLDpharm[4][5]
- ChemScene[6]
- ChemicalBook[2]

When sourcing this compound, it is imperative for researchers to verify the purity and identity of the material. Given its primary use in early discovery, some suppliers may provide it without extensive analytical data, placing the onus of confirmation on the buyer.

## Synthesis and Manufacturing Protocols

The synthesis of **1,4-Dibromo-2-fluoro-5-nitrobenzene** can be accomplished via multiple routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Below are two field-proven protocols.

### Protocol 1: Nitration of 1,4-Dibromo-2-fluorobenzene

This is a direct and high-yielding approach starting from the commercially available 1,4-Dibromo-2-fluorobenzene. The reaction introduces a nitro group onto the aromatic ring.

Causality of Experimental Choices:

- **Reagents:** A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is used to generate a potent nitrating environment with ammonium nitrate. This avoids the harsh conditions of traditional mixed acid ( $\text{H}_2\text{SO}_4/\text{HNO}_3$ ) nitration, which can lead to side products with sensitive substrates.
- **Temperature Control:** The initial reaction is conducted in an ice bath to control the exothermic nitration reaction, preventing over-nitration and decomposition. The reaction is then allowed to proceed at room temperature to ensure complete conversion.
- **Purification:** Silica gel column chromatography is essential to separate the desired product from any unreacted starting material or potential regioisomeric byproducts, yielding a high-purity final product.<sup>[3]</sup>

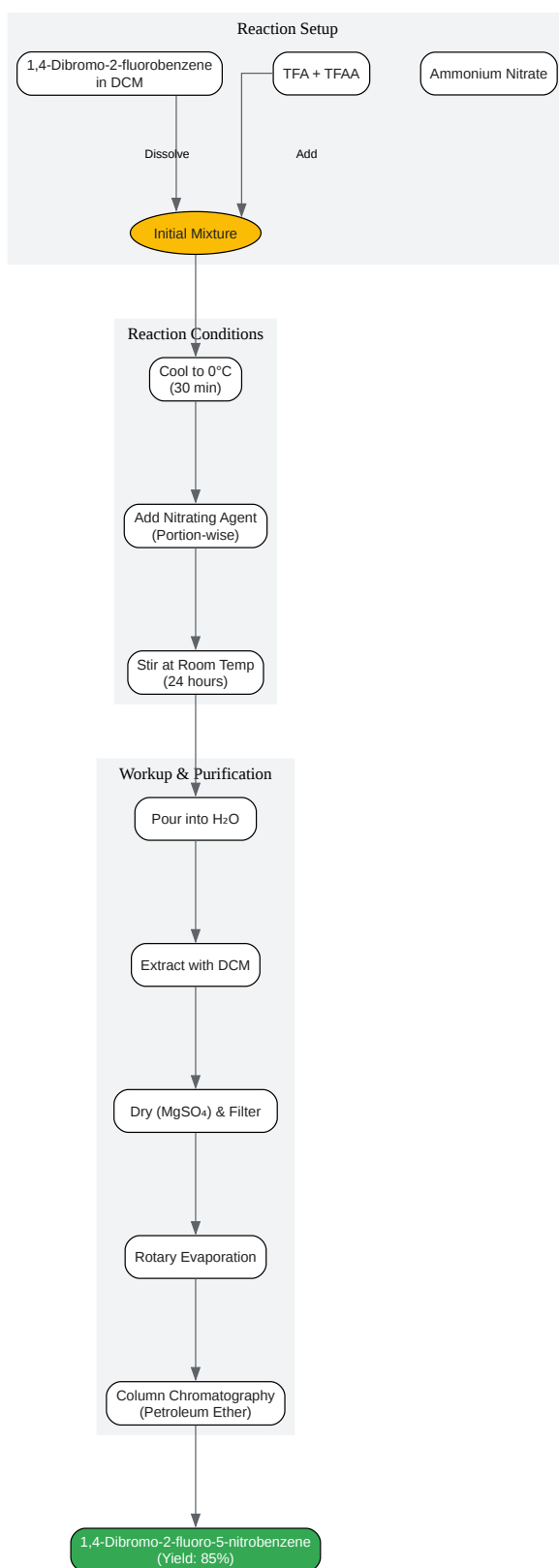
Step-by-Step Methodology:

- In a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add 1,4-dibromo-2-fluorobenzene (5.0 g, 19.70 mmol).<sup>[3]</sup>
- Add 30 mL of dichloromethane (DCM), followed by 8 mL of trifluoroacetic acid (TFA) and 16 mL of trifluoroacetic anhydride (TFAA).<sup>[3]</sup>
- Cool the mixture in an ice bath and stir for 30 minutes.<sup>[3]</sup>
- Add ammonium nitrate (2.0 g, 25.0 mmol) in portions as a solid powder.<sup>[3]</sup>

- After the addition is complete, remove the ice bath and continue the reaction at room temperature for 24 hours.[3]
- Pour the reaction solution into 100 mL of distilled water and extract with dichloromethane.[3]
- Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
- Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield **1,4-Dibromo-2-fluoro-5-nitrobenzene** as a white solid. The reported yield for this method is 85%.[3]

Characterization Data:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  8.19-8.18 (d,  $J=5.43$  Hz, 1H), 7.54-7.53 (d,  $J=6.85$  Hz, 1H).[3]



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*Fig. 1: Synthetic workflow for the nitration of 1,4-dibromo-2-fluorobenzene.*

## Protocol 2: Sandmeyer-type Reaction from 4-Bromo-5-fluoro-2-nitroaniline

This alternative route utilizes a diazotization reaction, a classic transformation in aromatic chemistry.

### Step-by-Step Methodology:

- Dissolve Copper(II) bromide (6.37 g, 28.5 mmol) in acetonitrile (40 mL) with stirring.[3]
- Add tert-Butyl nitrite (5.0 mL, 42 mmol) dropwise via syringe and heat the mixture to 60°C.[3]
- In a separate flask, dissolve 4-bromo-5-fluoro-2-nitroaniline (4.46 g, 19.0 mmol) in acetonitrile (60 mL).[3]
- Add the aniline solution to the reaction mixture over 15 minutes through a dropping funnel.[3]
- Stir for an additional 10 minutes, then cool to room temperature.[3]
- Pour the reaction mixture into 2N HCl aqueous solution (400 mL) and extract with ethyl ether.[3]
- Wash the organic layer with brine, and perform further extractions as needed. The combined organic layers are dried and concentrated to yield the product.[3]

## Applications in Research and Drug Development

The true value of **1,4-Dibromo-2-fluoro-5-nitrobenzene** lies in its potential as a scaffold for building more complex molecules. The distinct electronic nature of each substituent allows for a high degree of synthetic selectivity.

### Key Reactive Sites and Potential Transformations:

- C-Br Bonds (Positions 1 and 4): The two bromine atoms are prime handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, which is fundamental in the synthesis of many active pharmaceutical ingredients (APIs). The Suzuki-

Miyaura reaction of similar dibromobenzenes with arylboronic acids is a well-established method for creating fluorinated terphenyls.

- **-NO<sub>2</sub> Group (Position 5):** The nitro group can be easily reduced to an amine (-NH<sub>2</sub>). This new functional group can then be used for a wide range of transformations, including amide bond formation, sulfonylation, or as a directing group for further aromatic substitutions.
- **-F Group (Position 2):** The fluorine atom significantly influences the molecule's electronic properties. In drug development, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.<sup>[7]</sup> While direct substitution of this fluorine is difficult, its presence modifies the reactivity of the other positions on the ring. The use of fluorinated fragments is a cornerstone of modern fragment-based drug discovery (FBDD), often monitored using <sup>19</sup>F-NMR techniques.<sup>[8]</sup>

This trifecta of reactive sites makes the compound an ideal starting point for creating diverse chemical libraries for screening against biological targets in the pharmaceutical and agrochemical industries.<sup>[9]</sup>

*Fig. 2: Key reactive sites and potential synthetic transformations.*

## Safety and Handling

As with any laboratory chemical, **1,4-Dibromo-2-fluoro-5-nitrobenzene** should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While a specific safety data sheet (SDS) for this compound is not universally available, the hazards can be inferred from its precursor, 1,4-Dibromo-2-fluorobenzene, which is classified as a skin, eye, and respiratory irritant (H315, H319, H335). It should be stored in a cool, dry place away from incompatible materials.

## Conclusion

**1,4-Dibromo-2-fluoro-5-nitrobenzene** is a specialized but accessible chemical intermediate with significant strategic value for synthetic chemists. Its commercial availability from various suppliers facilitates its use in research and early-phase drug development. The compound's rich and varied functionality provides a robust platform for generating novel molecules with

potential applications in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential as a versatile building block.

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